Chlordane

概要

説明

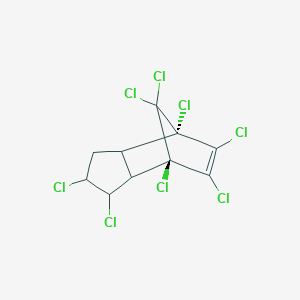

Chlordane, also known as octachlorohexahydromethanoindene, is an organochlorine compound that was widely used as a pesticide. It is a white solid with a slightly pungent, chlorine-like odor. This compound was extensively used in agriculture and for termite treatment in buildings until it was banned in many countries due to its environmental persistence and potential health hazards .

準備方法

Chlordane is synthesized by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene compound. The industrial production of this compound involves the chlorination of chlordene in the presence of a catalyst, typically ferric chloride, at elevated temperatures. The reaction yields a mixture of cis- and trans-chlordane isomers, along with other related compounds .

化学反応の分析

Chlordane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, including oxythis compound.

Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

科学的研究の応用

Chlordane has been used in various scientific research applications, including:

Chemistry: As a model compound for studying the behavior of organochlorine pesticides in the environment.

Biology: Investigating the effects of persistent organic pollutants on wildlife and ecosystems.

Medicine: Studying the toxicological effects of this compound exposure on human health.

Industry: Historically used as a pesticide for controlling termites and other pests in agricultural and urban settings

作用機序

Chlordane exerts its effects primarily by disrupting the nervous system of insects. It acts on the gamma-aminobutyric acid (GABA) receptor, inhibiting the normal function of this neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect. In mammals, this compound can cause similar neurotoxic effects, as well as liver damage and potential carcinogenicity .

類似化合物との比較

Chlordane belongs to the class of cyclodiene insecticides, which also includes compounds like heptachlor, aldrin, dieldrin, and endrin. These compounds share similar chemical structures and modes of action but differ in their environmental persistence and toxicity. This compound is unique in its high stability and long-lasting effects, making it particularly effective as a pesticide but also more hazardous in terms of environmental and health impacts .

Similar Compounds

- Heptachlor

- Aldrin

- Dieldrin

- Endrin

This compound’s persistence and bioaccumulation potential make it a significant environmental pollutant, leading to its ban in many countries .

生物活性

Chlordane is an organochlorine compound that was widely used as a pesticide until it was banned in many countries due to its persistence in the environment and potential health risks. This article explores the biological activity of this compound, focusing on its toxicokinetics, metabolic pathways, health effects, and epidemiological studies.

Toxicokinetics of this compound

This compound undergoes complex metabolic processes in living organisms. Its toxicokinetics involve absorption, distribution, metabolism, and excretion (ADME), which can vary significantly between species.

- Absorption : this compound can be absorbed through inhalation, dermal contact, and ingestion. Studies have shown that it is rapidly absorbed into the bloodstream after exposure .

- Distribution : Once absorbed, this compound is distributed throughout various tissues, with a notable accumulation in adipose tissue due to its lipophilic nature. The half-lives of its isomers vary; for example, cis-chlordane has a half-life of approximately 5.92 days, while nonachlor can last up to 54.1 days in biological systems .

- Metabolism : The primary metabolic pathways for this compound include:

- Excretion : this compound and its metabolites are primarily excreted through feces and urine. The rate of elimination can be influenced by factors such as age, sex, and species .

Health Effects

This compound's biological activity is associated with various adverse health effects. Below are key findings from animal studies and human epidemiological data:

Animal Studies

- Neurotoxicity : In animal models, this compound has been shown to cause neurotoxic effects. For example, prolonged exposure in rats led to increased liver cytochrome P-450 content and alterations in hematological parameters such as increased leukocyte counts .

- Carcinogenicity : Chronic exposure to this compound has been linked to the development of liver tumors in mice. Although the U.S. Department of Health and Human Services has not classified this compound as a carcinogen, several studies indicate a potential association with cancers such as non-Hodgkin's lymphoma and pancreatic cancer .

- Reproductive Effects : Studies have reported reproductive toxicity in mice exposed to this compound during gestation, including reduced size of seminiferous tubules and degeneration of spermatogenic epithelium .

Human Epidemiological Studies

Recent studies have highlighted the potential health risks associated with this compound exposure in humans:

- Diabetes Risk : A systematic review indicated that exposure to this compound compounds correlates with an increased risk of diabetes among adults. Specifically, oxythis compound and trans-nonachlor showed statistically significant associations with diabetes-related features .

- Neuropsychological Effects : Case studies involving individuals exposed to this compound through residential pest control revealed cognitive deficits and emotional distress. Symptoms included difficulties in processing speed, problem-solving abilities, and memory retention .

Data Table: Summary of Health Effects from this compound Exposure

| Study Type | Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| Animal Study | Rats | 90 days | Increased leukocyte count; hepatic effects observed |

| Animal Study | Mice | Chronic | Liver tumors; reproductive toxicity noted |

| Human Case Study | Humans | Subacute | Neuropsychological dysfunction post-exposure |

| Epidemiological | Adults | Cross-sectional | Increased odds of diabetes with higher this compound levels |

特性

CAS番号 |

57-74-9 |

|---|---|

分子式 |

C10H6Cl8 |

分子量 |

409.8 g/mol |

IUPAC名 |

(1R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1 |

InChIキー |

BIWJNBZANLAXMG-YQELWRJZSA-N |

不純物 |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

異性体SMILES |

C1C2C(C(C1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

正規SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

沸点 |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

密度 |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

引火点 |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Key on ui other cas no. |

57-74-9 |

物理的記述 |

Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH] Solid; [Cerilliant MSDS] White odorless crystals; [Sigma-Aldrich MSDS] TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID. Amber-colored, viscous liquid with a pungent, chlorine-like odor. Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

賞味期限 |

Dehydrohalogenates in presence of alkali |

溶解性 |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

同義語 |

Octachloro-hexahydro-methano-1H-indene |

蒸気密度 |

14: (air= 1 at boiling point of chlordane) 14 |

蒸気圧 |

0.00001 [mmHg] 0.000036 [mmHg] 0.0000503 [mmHg] 9.75X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 25 °C: 0.0013 0.00001 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。